

Introduction: The Strategic Value of 2-(Piperidin-1-yl)isonicotinonitrile

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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)isonicotinonitrile

Cat. No.: B1582299

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2-(Piperidin-1-yl)isonicotinonitrile is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a piperidine moiety at the 2-position and a nitrile group at the 4-position of the pyridine ring, makes it a key intermediate in the synthesis of more complex molecules. It is particularly useful in the development of kinase inhibitors and agents targeting the central nervous system, where the specific arrangement of nitrogen atoms and functional groups can facilitate crucial interactions with biological targets.^[1] This guide provides a detailed, field-tested protocol for the synthesis of this compound via a robust and widely applicable method: Nucleophilic Aromatic Substitution (S_NAr).

Synthetic Strategy: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of **2-(Piperidin-1-yl)isonicotinonitrile** is efficiently achieved through the nucleophilic aromatic substitution of a suitable precursor, 2-chloroisonicotinonitrile.^{[2][3]} The S_NAr reaction is a cornerstone of heterocyclic chemistry, allowing for the direct introduction of nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups.^{[4][5]}

The Underlying Mechanism

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the 4-position. This

electronic arrangement makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism:[6][7]

- **Nucleophilic Addition:** The nitrogen atom of piperidine, acting as a potent nucleophile, attacks the electron-deficient C2 carbon of 2-chloroisonicotinitrile. This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[6]
- **Elimination & Aromatization:** The unstable intermediate rapidly collapses, expelling the chloride ion as a leaving group. This elimination step restores the aromaticity of the pyridine ring, yielding the stable final product, **2-(Piperidin-1-yl)isonicotinonitrile**.

This method is favored for its reliability and the commercial availability of the starting materials.
[8][9]

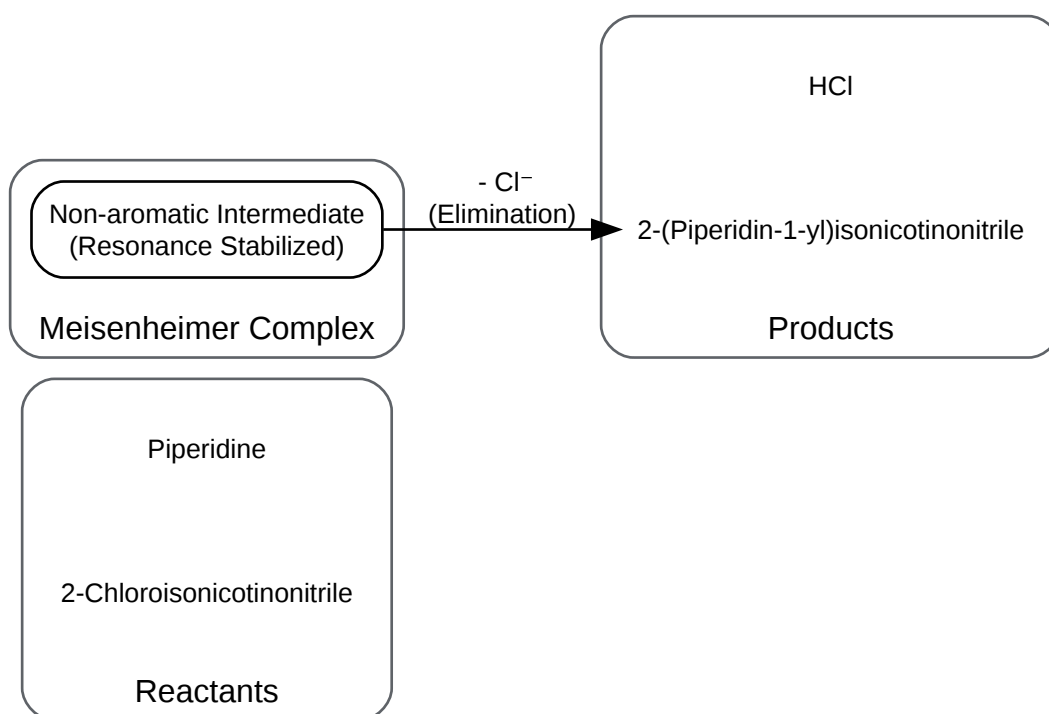


Figure 1: S-N-Ar Reaction Mechanism

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Caption: Figure 1: S_NAr Reaction Mechanism.

Experimental Protocol

This protocol details the synthesis of **2-(Piperidin-1-yl)isonicotinonitrile** on a laboratory scale.

Materials and Reagents

Reagent	CAS No.	Molecular Formula	MW (g/mol)	Purity
2-Chloroisonicotino nitrile	33252-30-1	C ₆ H ₃ ClN ₂	138.55	≥97%
Piperidine	110-89-4	C ₅ H ₁₁ N	85.15	≥99%
Dimethyl Sulfoxide (DMSO)	67-68-5	C ₂ H ₆ OS	78.13	Anhydrous
Deionized Water	7732-18-5	H ₂ O	18.02	-
Diethyl Ether	60-29-7	C ₄ H ₁₀ O	74.12	ACS Grade
Sodium Sulfate (Anhydrous)	7757-82-6	Na ₂ SO ₄	142.04	ACS Grade

Equipment

- 100 mL Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Heating mantle with temperature control
- 250 mL Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

- Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

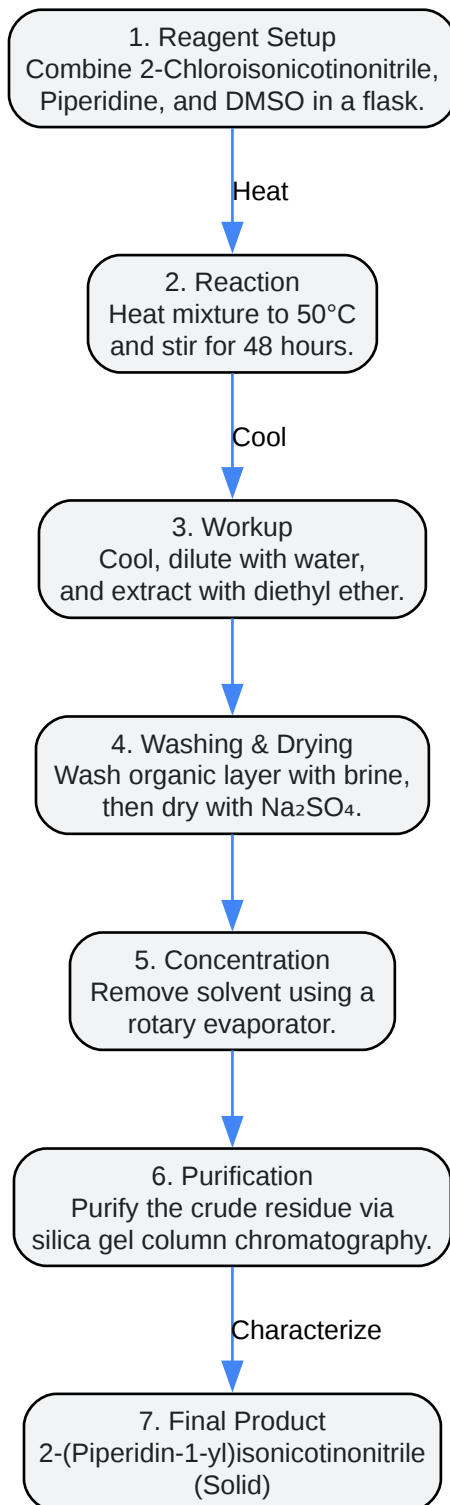


Figure 2: Experimental Workflow

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Caption: Figure 2: Experimental Workflow.

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroisonicotinonitrile (1.38 g, 10 mmol). To this, add anhydrous dimethyl sulfoxide (DMSO, 25 mL) followed by piperidine (3.96 mL, 40 mmol, 4.0 eq).[8]
 - Scientist's Note: Using an excess of the amine nucleophile helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction. DMSO is an excellent polar aprotic solvent for S_NAr reactions as it effectively solvates the cationic species in the transition state.[8]
- Reaction Conditions: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 50°C and stir for 48 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After 48 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into a 250 mL separatory funnel containing deionized water (100 mL).
- Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.
 - Scientist's Note: The product is significantly more soluble in the organic phase. Multiple extractions ensure a high recovery yield.
- Washing and Drying: Wash the combined organic extract with brine (2 x 50 mL) to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
- Concentration: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the final product. Combine the pure fractions and remove the solvent under reduced pressure to yield **2-(Piperidin-1-yl)isonicotinonitrile** as a solid.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Property	Value	Source
CAS Number	127680-89-1	[10] [11]
Molecular Formula	C ₁₁ H ₁₃ N ₃	[1] [11]
Molecular Weight	187.24 g/mol	[1] [11]
Physical Form	Solid	[10]
Melting Point	~55 °C	[11]
Boiling Point	55-57.5 °C (at reduced pressure)	[10]
InChI Key	RCMZEFYJLACAL-UHFFFAOYSA-N	[10]

Suggested Analytical Methods:

- ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile stretch (~2230 cm⁻¹).

Safety and Handling

- This procedure must be performed in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

- **2-(Piperidin-1-yl)isonicotinonitrile**: May cause skin, eye, and respiratory irritation (Hazard Statements: H315, H319, H335).[10][12] Avoid breathing dust and ensure adequate ventilation (Precautionary Statements: P261, P271).[10]
- 2-Chloroisonicotinonitrile: Handle with care as a halogenated aromatic nitrile.
- Piperidine: Flammable, toxic, and corrosive. Handle with extreme caution.
- DMSO: Can enhance the absorption of other chemicals through the skin. Avoid direct contact.

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